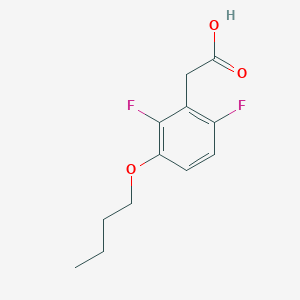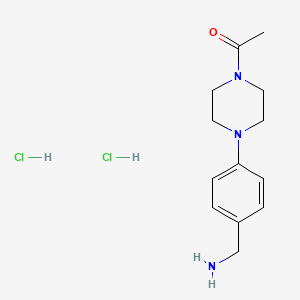![molecular formula C15H22O2 B1383355 {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene CAS No. 1803608-56-1](/img/structure/B1383355.png)
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene
Descripción general
Descripción
“{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is a compound with the CAS Number: 1803608-56-1 . It has a molecular weight of 234.34 and its IUPAC name is (3-(tert-butoxy)cyclobutoxy)methyl)benzene . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is represented by the InChI code: 1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 .Physical And Chemical Properties Analysis
“{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene” is a liquid . Its molecular weight is 234.33 g/mol . The compound’s InChI code is 1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. Its structure suggests potential reactivity in forming polymers or other complex organic compounds. The tert-butoxy group could be used as a protecting group in synthetic chemistry, which can be removed under acidic conditions to reveal functional groups that can further react .
Material Science
In material science, {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used to modify the surface properties of materials. For instance, it could be applied to create hydrophobic coatings due to the bulky tert-butoxy group, which could impart water-repellent properties .
Polymer Chemistry
The compound’s ability to undergo controlled ring-opening polymerization makes it a candidate for creating well-defined polyacids. These polyacids can be used as building blocks for peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Drug Design and Delivery
In pharmaceutical research, the tert-butoxy group’s potential for being a protecting group means that {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used in the design and synthesis of prodrugs. These prodrugs can be activated in vivo by the removal of the protecting group, releasing the active drug .
Analytical Chemistry
The compound could be used as a standard or reference material in chromatography to help identify or quantify similar compounds within a mixture. Its unique structure would provide distinct chromatographic behavior useful for comparative analysis .
Chemical Synthesis
It may be utilized in the synthesis of more complex chemical structures, potentially serving as a precursor for the production of novel organic compounds with specific desired properties .
Supramolecular Chemistry
The molecule could be involved in the construction of larger molecular assemblies. Due to its structural features, it might interact with other molecules through non-covalent interactions, forming larger, complex structures with unique properties .
Nanotechnology
Lastly, in nanotechnology, {[3-(Tert-butoxy)cyclobutoxy]methyl}benzene could be used to modify the surface of nanoparticles, influencing their solubility, stability, and interaction with biological systems. This could be particularly useful in the development of drug delivery systems .
Safety And Hazards
Propiedades
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]oxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2,3)17-14-9-13(10-14)16-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQJFMLNWPWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197369 | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene | |
CAS RN |
1803608-56-1 | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, [[[3-(1,1-dimethylethoxy)cyclobutyl]oxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



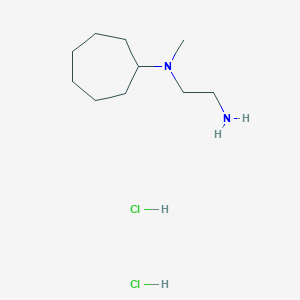
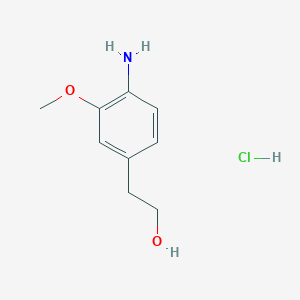

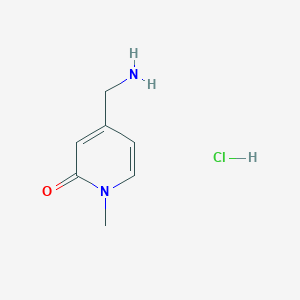
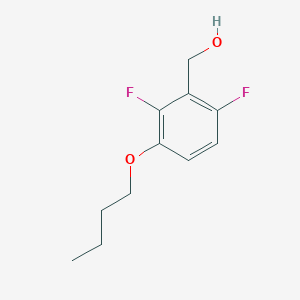
amine hydrochloride](/img/structure/B1383285.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)
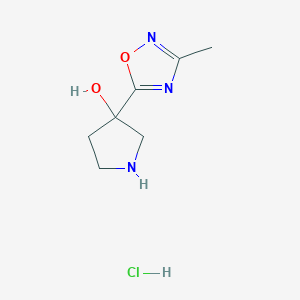
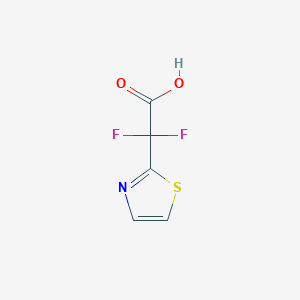
![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
![tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate](/img/structure/B1383292.png)
